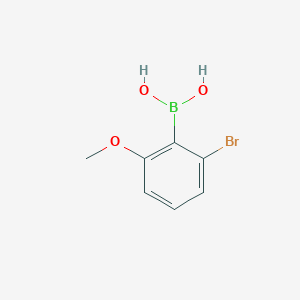

(2-溴-6-甲氧基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-Bromo-6-methoxyphenyl)boronic acid” is a type of phenylboronic acid. Phenylboronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki reactions, which are classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a significant process in the synthesis of compounds like “(2-Bromo-6-methoxyphenyl)boronic acid”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis

Phenylboronic acids, including “(2-Bromo-6-methoxyphenyl)boronic acid”, are used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is a significant reaction in the synthesis of these compounds .科学研究应用

芳香族化合物的合成: (2-溴-6-甲氧基苯基)硼酸用于合成复杂的芳香族化合物。例如,它用于制备 6[3-(1-金刚烷基)-4-甲氧基苯基]-2-萘甲酸 (Adapalene®),这是一种通过 Pd/C 介导的 Suzuki 偶联反应对 RARβ 和 RARγ 受体具有特异性的合成芳香类视黄酸 (Milanese 等人,2011)。

四芳基五硼酸盐的形成: 在无机化学中,(2-溴-6-甲氧基苯基)硼酸参与形成新的四芳基五硼酸盐的反应。这些反应包括与芳氧铑配合物的相互作用,导致形成具有新型四芳基五硼酸盐的阳离子铑配合物 (Nishihara 等人,2002)。

在大环化学中的作用: 该化合物在大环化学中得到应用。它用于合成大环化合物和二聚硼酸盐,这在大晶体学和分子设计中具有重要意义 (Fárfan 等人,1999)。

硼酸衍生物的合成: 它在合成各种硼酸衍生物中也至关重要,这些衍生物在药物研究和材料科学中具有重要意义。这包括合成氨基-3-氟苯基硼酸,这是一种用于构建葡萄糖传感材料的化合物 (Das 等人,2003)。

硼酸保护基团的新开发: 研究还集中在开发硼酸的新保护基团上,其中使用了 (2-溴-6-甲氧基苯基)硼酸的衍生物 (Yan 等人,2005)。

光物理研究: 它用于研究硼酸衍生物的光物理性质,这对于了解它们在不同溶剂中的行为及其在传感技术中的潜在应用至关重要 (Geethanjali 等人,2015)。

作用机制

Target of Action

The primary target of (2-Bromo-6-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(2-Bromo-6-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the formation of amide bonds from amines and carboxylic acids .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, which (2-Bromo-6-methoxyphenyl)boronic acid participates in, affects the carbon–carbon bond formation pathway . This reaction is mild and functional group tolerant, making it environmentally benign .

Pharmacokinetics

It’s worth noting that the compound is relatively stable , which could potentially impact its bioavailability.

Result of Action

The result of the action of (2-Bromo-6-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of (2-Bromo-6-methoxyphenyl)boronic acid is influenced by environmental factors such as pH . The rate of the reaction it participates in is considerably accelerated at physiological pH . Furthermore, the compound is environmentally benign, contributing to its green chemistry credentials .

安全和危害

Phenylboronic acids can be harmful if swallowed, inhaled, or in contact with skin . They may cause skin and eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The protodeboronation of pinacol boronic esters is a significant area of research in the synthesis of compounds like “(2-Bromo-6-methoxyphenyl)boronic acid”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This could be a potential area for future research and development.

属性

IUPAC Name |

(2-bromo-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPUFDQYDIPZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2612689.png)

![3,4-dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2612692.png)

![1,6,7-trimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612694.png)

![3-(3,4-dimethoxyphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2612698.png)

![2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2612700.png)

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2612709.png)

![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)